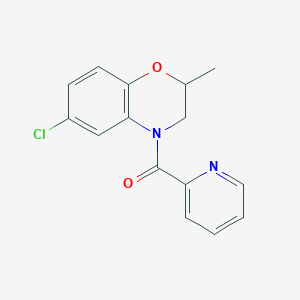![molecular formula C14H15NO2S2 B7591323 [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone, also known as MTM-TTP, is a synthetic compound that has gained attention due to its potential use in scientific research.
Mechanism of Action
The mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is not fully understood, but it is believed to interact with the electronic structure of the materials it is incorporated into. In OFETs, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is used as a semiconductor material, and its high electron mobility allows for efficient charge transport. In OPVs, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is used as a donor material, and its ability to absorb light allows for the generation of excitons that can be converted into electrical energy.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone, as it has primarily been studied for its use in scientific research rather than as a drug. However, studies have shown that [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is not cytotoxic to cells, indicating that it may have potential for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone in lab experiments is its high electron mobility, which allows for efficient charge transport in OFETs. Additionally, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been found to be stable under ambient conditions, making it easier to handle in lab settings. However, one limitation is that the synthesis method for [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is complex and time-consuming, which may make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone. One area of interest is in improving the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone and its potential use in biomedical applications. Finally, there is potential for [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone to be used in other organic electronics applications beyond OFETs and OPVs, such as in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Synthesis Methods
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is synthesized through a multi-step process that involves the reaction of 2,5-dimethylfuran with ethyl 2-bromoacetate to form the intermediate compound, 3-(5-methylfuran-2-yl)thiomorpholine. This intermediate is then reacted with 3-bromo-2-thiophenecarboxaldehyde to form [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone.
Scientific Research Applications
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been shown to have potential applications in scientific research, specifically in the field of organic electronics. It has been found to exhibit high electron mobility, making it a promising candidate for use in organic field-effect transistors (OFETs). Additionally, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been studied for its potential use in organic photovoltaics (OPVs) due to its ability to absorb light in the visible region.
properties
IUPAC Name |
[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-10-2-3-13(17-10)12-9-19-7-5-15(12)14(16)11-4-6-18-8-11/h2-4,6,8,12H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKBMZVPXKMENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)


![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)




![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)